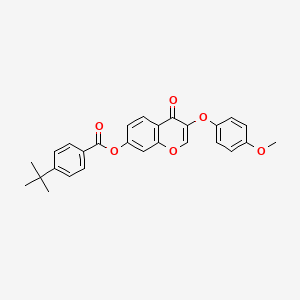![molecular formula C24H28N4O4S2 B11632299 6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632299.png)
6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex heterocyclic molecule with a fascinating structure. It contains a hexanoic acid backbone, fused with a pyrido[1,2-a]pyrimidine ring system and a thiazolidinone moiety. Let’s break it down:
Hexanoic Acid Backbone: The hexanoic acid portion provides the carboxylic acid functionality, which can participate in various chemical reactions.
Pyrido[1,2-a]pyrimidine Ring: This fused aromatic ring system contributes to the compound’s overall stability and reactivity.
Thiazolidinone Moiety: The thiazolidinone ring adds further complexity and potential for biological activity.
Métodos De Preparación
Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can draw inspiration from related chemistry. One approach involves coupling a suitable pyrido[1,2-a]pyrimidine precursor with a thiazolidinone derivative. The exact conditions would depend on the specific starting materials.
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. research efforts may lead to more efficient synthetic routes in the future.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The hexanoic acid portion can undergo oxidation to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the carbonyl groups (e.g., the pyrido[1,2-a]pyrimidine ketone) could yield alcohols or other reduced forms.
Substitution: The compound may participate in nucleophilic substitution reactions at various positions.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation.
Major Products:: The major products would depend on the specific reaction conditions and the functional groups involved. Predicting exact products without experimental data is challenging.
Aplicaciones Científicas De Investigación
Chemistry::
Building Block: Researchers can use this compound as a building block for more complex molecules.
Catalysis: It might serve as a ligand or catalyst in organic synthesis.
Drug Discovery: Investigating its biological activity could reveal potential drug candidates.
Target Identification: Identifying molecular targets affected by this compound is crucial.
Materials Science: It could find applications in materials or polymer chemistry.
Mecanismo De Acción
The exact mechanism remains unknown, but researchers should explore potential targets and pathways. Molecular docking studies and in vitro assays can provide insights.
Comparación Con Compuestos Similares
While direct analogs are limited, we can compare it to related heterocyclic compounds:
Similar Compounds:
Propiedades
Fórmula molecular |
C24H28N4O4S2 |
|---|---|
Peso molecular |
500.6 g/mol |
Nombre IUPAC |
6-[(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C24H28N4O4S2/c1-16-9-13-26(14-10-16)21-17(22(31)27-11-6-4-7-19(27)25-21)15-18-23(32)28(24(33)34-18)12-5-2-3-8-20(29)30/h4,6-7,11,15-16H,2-3,5,8-10,12-14H2,1H3,(H,29,30)/b18-15- |
Clave InChI |
YNGQUWJIHRNQNF-SDXDJHTJSA-N |
SMILES isomérico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCCCC(=O)O |
SMILES canónico |
CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11632218.png)

![(2Z)-2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11632225.png)
![5,7-Diethyl-2-(2-fluorophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11632236.png)
![ethyl (2Z)-2-[(1,2-dimethyl-1H-indol-3-yl)methylidene]-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11632247.png)
![3-({2-chloro-4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B11632253.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632262.png)
![methyl 2-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11632265.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)


![ethyl 2-{(3E)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632305.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632310.png)
![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)
